molecular formula C19H22N2O2 B368411 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941479-10-3

2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B368411
CAS No.: 941479-10-3
M. Wt: 310.4g/mol
InChI Key: IUFFJPMPNOOUOM-UHFFFAOYSA-N
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Description

2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring. The next step involves the introduction of the 2,3-dimethylphenoxyethyl group through a nucleophilic substitution reaction, where the benzimidazole is reacted with 2,3-dimethylphenoxyethyl halide in the presence of a base. Finally, the ethanol moiety is introduced via an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde or 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also disrupt cellular processes by binding to DNA or proteins, leading to cell death or inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
  • 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propane
  • 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}butane

Uniqueness

2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity. The combination of the benzimidazole core with the 2,3-dimethylphenoxyethyl group also contributes to its distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-6-5-9-18(15(14)2)23-13-11-21-17-8-4-3-7-16(17)20-19(21)10-12-22/h3-9,22H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFFJPMPNOOUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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